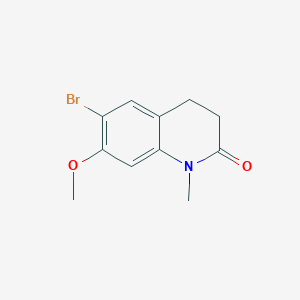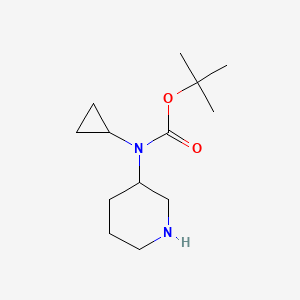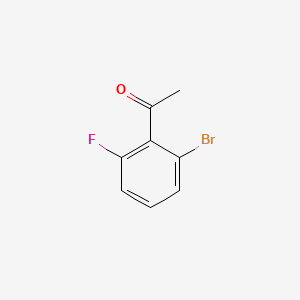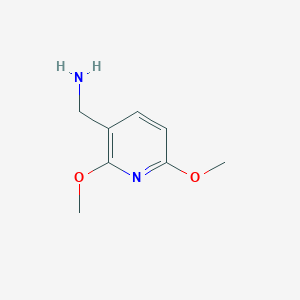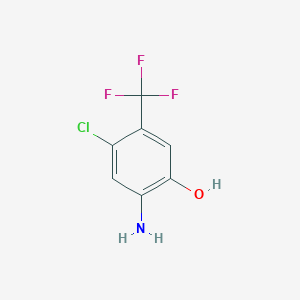
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Vue d'ensemble
Description
2-Amino-4-chloro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 g/mol . The compound is also known by other names such as 2-amino-4-chloro-5-trifluoromethylphenol .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 . The Canonical SMILES string is C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass is 211.0011760 g/mol . The topological polar surface area is 46.2 Ų . The heavy atom count is 13 .Applications De Recherche Scientifique
Polyimide Development
One of the notable applications of derivatives of 2-Amino-4-chloro-5-(trifluoromethyl)phenol is in the preparation of thermally stable polyimides. Researchers Bu et al. (2011) investigated a new diamine containing trifluoromethyl side group derived from the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride. This diamine was used with various aromatic tetracarboxylic dianhydrides to produce polyimides with good thermal stability and solubility, showcasing the importance of the trifluoromethyl group in the structural integrity of polyimides (Bu et al., 2011).
Optical and Dielectric Properties of Polyimides
The impact of trifluoromethyl groups on the optical and dielectric properties of polyimides has been a focus of research. Jang et al. (2007) explored how these groups affect the properties of fluorinated polyimides. They synthesized different series of polyimides using diamines with varying numbers of trifluoromethyl groups, finding that these groups influenced properties such as color intensity, thermal stability, and dielectric constants, critical for applications in electronic materials (Jang et al., 2007).
Synthesis of Novel Compounds
The role of this compound in the synthesis of various novel compounds has been explored. Thomas et al. (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which was then used to produce 4H-1,4-benzothiazines and their sulfones, highlighting the versatility of this compound in organic synthesis (Thomas et al., 2003).
Metal Complexes and Ligand Formation
Research has also been conducted on the formation of metal complexes and ligands using derivatives of this compound. Abbas et al. (2020) synthesized transition metal complexes using a ligand derived from the condensation reaction of 4-chloro-2-aminophenol, demonstrating the compound’s potential in inorganic chemistry and material science (Abbas et al., 2020).
Sulfonated Nanofiltration Membranes
Liu et al. (2012) explored the use of a novel sulfonated aromatic diamine monomer derived from this compound in the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, indicating the potential of this compound in environmental applications (Liu et al., 2012).
Orientations Futures
The major use of trifluoromethylpyridine (TFMP) derivatives, which could include 2-Amino-4-chloro-5-(trifluoromethyl)phenol, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-amino-4-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDPMERAGIMFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

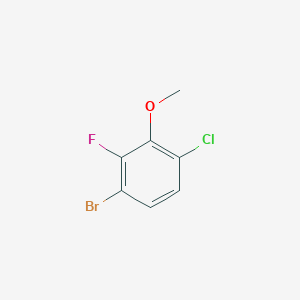
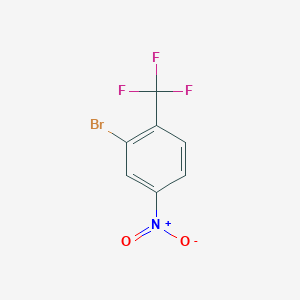

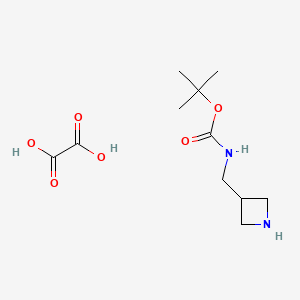
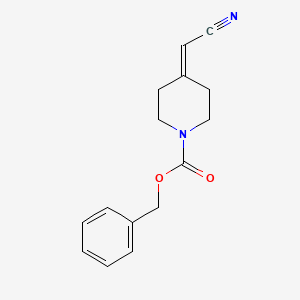
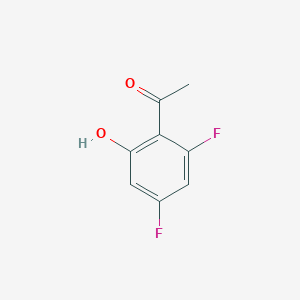

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)
![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)

